1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene
Overview
Description
1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene is an organic compound that features a benzene ring substituted with a benzylsulfanyl group, a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene typically involves a multi-step process:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Nitration: The benzylsulfanyl intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Methylation: Finally, the methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Potassium fluoride, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.
Industrial Chemistry: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl group can engage in covalent interactions with nucleophilic residues in proteins, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfanyl)-2-chloro-5-methyl-4-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene: Lacks the methyl group.
1-(Benzylsulfanyl)-2-fluoro-5-methylbenzene: Lacks the nitro group.
Uniqueness
1-(Benzylsulfanyl)-2-fluoro-5-methyl-4-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts specific reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups creates a unique electronic environment that can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
1-benzylsulfanyl-2-fluoro-5-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2S/c1-10-7-14(12(15)8-13(10)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEFRBQGAPHKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.